molecular formula C9H8BrFO2 B1289622 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane CAS No. 679840-30-3

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane

Cat. No. B1289622
M. Wt: 247.06 g/mol
InChI Key: WWJNPWYIXIIEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07479493B2

Procedure details

A mixture of 5-bromo-2-fluoro-benzaldehyde (24.92 g, 123.2 mmol), ethylene glycol (21.0 mL, 369.6 mmol), toluene (650 mL), and TsOH (2.49 g, 12.4 mmol) were heated at reflux under a N2 atmosphere in a flask fitted with a Dean Stark trap and condenser. After 18 h, the mixture was cooled to rt, washed with a satd. aq. NaHCO3 and brine, dried (MgSO4), and concentrated. Purification by FCC (EtOAc/hexanes) gave the desired product (28.74 g, 95%) as an oil. 1H NMR (CDCl3): 7.68-7.63 (m, 1H), 7.45-7.39 (m, 1H), 6.98-6.91 (m, 1H), 6.05-6.00 (m, 1H), 4.12 (br s, 2H), 4.02 (br s, 2H).
Quantity
24.92 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].[CH2:11](O)[CH2:12][OH:13].CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:7]2[O:13][CH2:12][CH2:11][O:8]2)[CH:9]=1

Inputs

Step One
Name
Quantity
24.92 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
Quantity
21 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
2.49 g
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
650 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under a N2 atmosphere in a flask
CUSTOM
Type
CUSTOM
Details
fitted with a Dean Stark trap and condenser
WASH
Type
WASH
Details
washed with a satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 and brine, dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by FCC (EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1OCCO1)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.74 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.